REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[CH:5]=[O:6].[Cl:11]C1C=CC=CC=1Cl>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[C:5]([Cl:11])=[O:6]
|
Name
|
|
Quantity
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269.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=O)C=C(C1)C
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Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-L three-necked flask equipped with a gas
|
Type
|
CUSTOM
|
Details
|
was controlled to 5° C.
|
Type
|
ADDITION
|
Details
|
while introducing a nitrogen gas
|
Type
|
CUSTOM
|
Details
|
After bubbling the reaction solution
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Type
|
CUSTOM
|
Details
|
for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Simultaneously with the feed of chlorine, the irradiation of light from a mercury lamp
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)Cl)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.4 mol | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |